

The Discovery and Development of ARN-6039: A Technical Overview

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Compound of Interest

Compound Name: ARN-6039

Cat. No.: B10832652

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-6039 is a potent and orally bioavailable small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (ROR γ t). Developed by the now-defunct Arrien Pharmaceuticals, **ARN-6039** targets the Interleukin-17 (IL-17)/T helper 17 (Th17) cell pathway, a critical driver of various autoimmune diseases. This document provides a comprehensive technical guide on the discovery, mechanism of action, preclinical development, and early clinical evaluation of **ARN-6039**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ROR γ t.

Introduction

The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17, have been identified as key mediators in the pathophysiology of numerous autoimmune and inflammatory disorders, including multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[1] ROR γ t is the master transcriptional regulator responsible for the differentiation and function of Th17 cells.[1] This

has made RORyt an attractive therapeutic target for the development of novel immunomodulatory drugs.

ARN-6039 emerged from Arrien Pharmaceuticals' proprietary fragment-based drug discovery platform, FIELDS, as a potent inverse agonist of RORyt.[2] Its development aimed to provide a new therapeutic option for patients with autoimmune diseases by selectively inhibiting the Th17 pathway.

Discovery and Chemical Properties

ARN-6039 was identified through Arrien Pharmaceuticals' fragment-based discovery platform, FIELDS. While specific details of the FIELDS technology are proprietary and not publicly available, this approach generally involves the identification of small chemical fragments that bind to the target protein, which are then optimized and linked together to create a high-affinity ligand.

Chemical Structure:

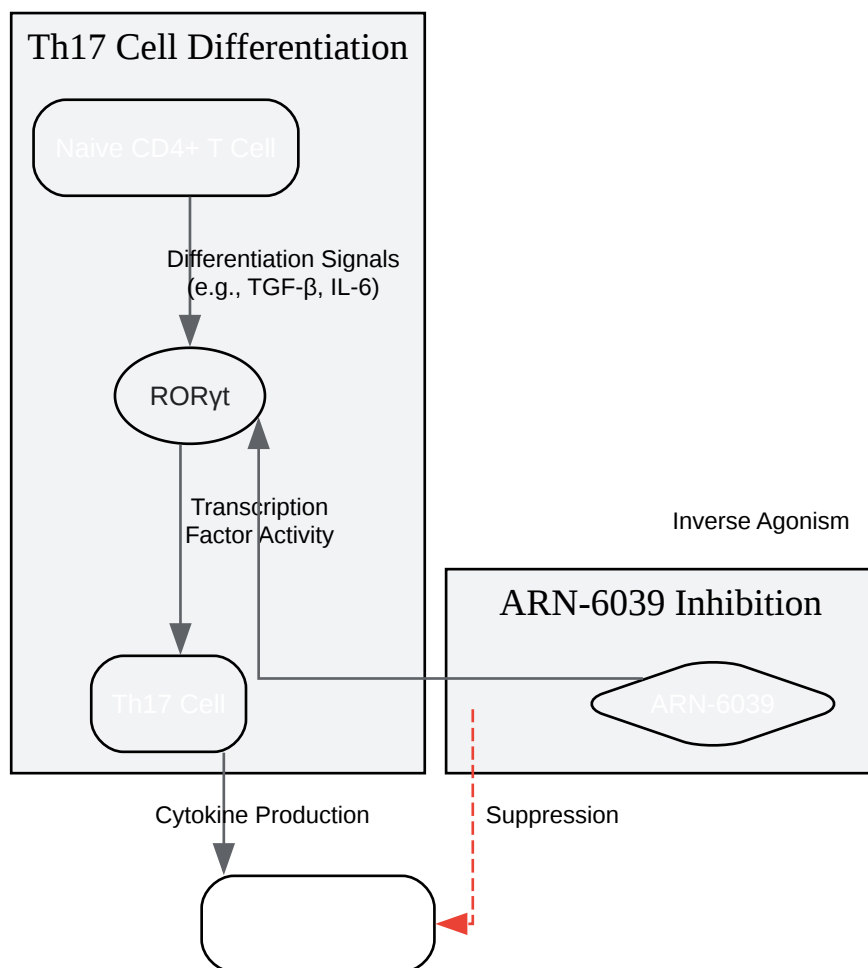
The chemical structure of **ARN-6039** is 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one.

Table 1: Chemical Properties of **ARN-6039**

Property	Value
IUPAC Name	6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one
Molecular Formula	C ₂₁ H ₂₁ F ₃ N ₂ O ₃
Molecular Weight	406.41 g/mol
CAS Number	1675206-11-7

Mechanism of Action

ARN-6039 functions as an inverse agonist of ROR γ t. By binding to the ligand-binding domain of ROR γ t, it reduces the transcriptional activity of the receptor, thereby inhibiting the differentiation of naïve CD4⁺ T cells into Th17 cells and suppressing the production of pro-inflammatory cytokines, most notably IL-17A.



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Mechanism of action of **ARN-6039**.

Preclinical Pharmacology

The preclinical activity of **ARN-6039** was evaluated in a series of in vitro and in vivo studies.

In Vitro Potency

The potency of **ARN-6039** was determined in cell-based assays that measured its ability to inhibit ROR γ t-mediated activity.

Table 2: In Vitro Potency of **ARN-6039**

Assay	Cell Type	IC ₅₀ (nM)
ROR γ t-activated IL-17A Promoter Luciferase Assay	HEK 293	360
IL-17 Release from CD4+ T Cells	Human CD4+ T Cells	220

In Vivo Efficacy in a Model of Multiple Sclerosis

The in vivo efficacy of **ARN-6039** was assessed in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis.

Table 3: In Vivo Efficacy of **ARN-6039** in the EAE Model

Dose (mg/kg, oral)	Outcome
10, 20, 30, 40	Significant reduction in mean cumulative disease score compared to vehicle control.

Pharmacokinetics and Safety

Preclinical pharmacokinetic and toxicology studies were conducted to evaluate the drug-like properties and safety profile of **ARN-6039**.

Table 4: Preclinical Pharmacokinetic and Safety Profile of **ARN-6039**

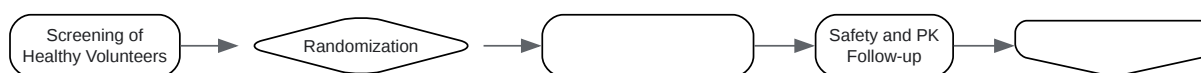
Parameter	Result
Oral Bioavailability (%F)	37%
GLP-Toxicity	No signs of toxicity up to 2000 mg/kg.

Clinical Development

ARN-6039 advanced to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human subjects.

Phase 1 Clinical Trial Design

A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted. The trial enrolled healthy adult subjects who received single oral doses of **ARN-6039** or placebo. While the full results of the study have not been publicly released, the trial's completion and subsequent licensing of the drug suggest an acceptable safety and pharmacokinetic profile.



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Phase 1 clinical trial workflow for **ARN-6039**.

Licensing and Future Directions

In June 2017, Arrien Pharmaceuticals announced a worldwide license agreement for **ARN-6039** with a U.S.-based pharmaceutical company for the potential treatment of moderate to severe psoriasis and other autoimmune disorders.[3] The identity of the licensing company and the current development status of **ARN-6039** under this new stewardship are not publicly known.

Experimental Protocols

Detailed experimental protocols for the studies conducted on **ARN-6039** have not been made publicly available by Arrien Pharmaceuticals. The following are representative protocols for the types of assays that were likely performed.

RORyt-activated IL-17A Promoter Luciferase Assay (Representative Protocol)

- **Cell Culture and Transfection:** HEK 293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with expression vectors for human ROR γ t and a luciferase reporter construct driven by the IL-17A promoter.
- **Compound Treatment:** Following transfection, cells are treated with various concentrations of **ARN-6039** or vehicle control.
- **Luciferase Assay:** After a 24-hour incubation period, luciferase activity is measured using a commercial luciferase assay system and a luminometer.
- **Data Analysis:** The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Human Th17 Cell Differentiation and IL-17A Secretion Assay (Representative Protocol)

- **Cell Isolation:** Naïve CD4⁺ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).
- **Cell Culture and Differentiation:** Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, anti-CD3/CD28 antibodies, and a Th17-polarizing cytokine cocktail (e.g., IL-1 β , IL-6, IL-23, TGF- β , and anti-IFN- γ /IL-4 antibodies).
- **Compound Treatment:** Differentiated Th17 cells are treated with various concentrations of **ARN-6039** or vehicle control.
- **IL-17A Measurement:** After 48-72 hours, the concentration of IL-17A in the culture supernatant is measured by ELISA.
- **Data Analysis:** The IC₅₀ value is determined from the dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model (Representative Protocol)

- **Induction of EAE:** EAE is induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete

Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.

- **Compound Administration:** **ARN-6039** is administered orally once daily, starting from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).
- **Clinical Scoring:** Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
- **Data Analysis:** The mean clinical scores and cumulative disease scores are calculated and compared between the **ARN-6039**-treated and vehicle-treated groups.

Conclusion

ARN-6039 is a promising ROR γ t inverse agonist with demonstrated in vitro potency and in vivo efficacy in a preclinical model of multiple sclerosis. Its favorable oral bioavailability and preclinical safety profile supported its advancement into clinical trials. While the detailed results of its clinical development and its current status remain undisclosed, the initial data suggest that **ARN-6039** represents a potentially valuable therapeutic agent for the treatment of Th17-mediated autoimmune diseases. Further investigation and clinical development will be necessary to fully elucidate its therapeutic potential.

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References

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[Potentially Other Autoimmune Disorders - BioSpace \[biospace.com\]](#)

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